N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide
Description
N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide (IUPAC name: butanoic acid, 4-[(2,5-dimethylphenyl)amino]-4-oxo-, hydrazide) is a synthetic organic compound characterized by a 2,5-dimethylphenyl group attached to a butanamide backbone, with a hydrazino substituent at the 4-oxo position. Its molecular formula is C₁₂H₁₇N₃O₂, and it has a CAS number associated with its specific structural configuration .
The compound’s structure features electron-withdrawing and lipophilic substituents (methyl groups at the 2- and 5-positions of the phenyl ring), which influence its reactivity and interaction with biological targets. Its synthesis typically involves coupling reactions between substituted anilines and activated carboxylic acid derivatives under controlled conditions .
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-4-9(2)10(7-8)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPJVXGBXBASMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide typically involves the reaction of 2,5-dimethylphenylhydrazine with a suitable oxobutanamide precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), which are common polar solvents in organic synthesis . The reaction may require heating and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require specific catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,5-Dimethylphenyl)-4-oxo-4-oxobutanamide, while reduction could produce N-(2,5-Dimethylphenyl)-4-hydroxy-4-oxobutanamide.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide derivatives. The compound has shown significant activity against various cancer cell lines, including breast and pancreatic cancer.
Case Study: Anticancer Activity
In a study examining the effects of hydrazone derivatives on cancer cell viability, several compounds derived from this compound demonstrated potent antiproliferative effects. Specifically, derivatives with bulky substituents exhibited enhanced activity against triple-negative breast cancer cells (MDA-MB-231) and pancreatic cancer cells (Panc-1). The most effective compounds were those that incorporated electron-withdrawing groups on the aromatic ring, which increased their interaction with cellular targets .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Evaluation
A recent evaluation focused on the synthesis of new heterocyclic compounds containing sulfamoyl moieties derived from this compound. These derivatives were tested against several pathogenic bacteria and showed promising results in inhibiting bacterial growth. The structure–activity relationship revealed that modifications at specific positions on the phenyl ring could significantly enhance antimicrobial efficacy .
Mechanism of Action
The mechanism by which N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Position and Electronic Effects
- Electron-Withdrawing Groups : Fluorine substituents (e.g., in N-(2,5-difluorophenyl) derivatives) enhance photosynthetic electron transport (PET) inhibition by increasing electrophilicity and interaction with photosystem II targets. Methyl groups, while less electron-withdrawing, contribute to lipophilicity, improving membrane permeability .
- Positional Sensitivity : The 2,5-dimethyl substitution in the target compound contrasts with 3,5-dimethyl analogs. Evidence suggests that ortho-substituents (e.g., 2,5-dimethyl) may sterically hinder binding to certain enzymes, whereas meta-substituents (e.g., 3,5-dimethyl) optimize spatial alignment for PET inhibition .
Physicochemical Properties
- Lipophilicity : The 2,5-dimethylphenyl group increases lipophilicity (logP ~2.5–3.0 estimated), comparable to 3,5-dimethylphenyl analogs. Higher lipophilicity correlates with enhanced membrane penetration but may reduce aqueous solubility .
- Spectroscopic Features: IR spectra of hydrazino-oxobutanamides show characteristic C=O stretches (~1663–1682 cm⁻¹) and NH vibrations (~3150–3319 cm⁻¹), distinct from triazole-thiones (C=S at ~1247–1255 cm⁻¹) .
Biological Activity
N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide is a compound belonging to the hydrazide class, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydrazino group attached to a 2,5-dimethylphenyl moiety and an oxo group. This unique structure contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Hydrazides, including this compound, have been noted for their antimicrobial activity. Studies indicate that compounds in this class can exhibit significant inhibition against various bacterial and fungal strains due to their ability to disrupt microbial cell membranes and metabolic pathways.
Anticancer Activity
Research has highlighted the anticancer potential of hydrazide derivatives. The hydrazino group in this compound may interact with nucleophilic sites on proteins involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit key metabolic pathways:
- Oxidative Stress Response : The compound may modulate cellular responses to oxidative stress, which is crucial in cancer progression and cell survival.
- Apoptotic Pathways : By affecting signaling pathways that regulate apoptosis, this compound may enhance programmed cell death in cancer cells.
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazides, including this compound. Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values around 20 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased annexin V staining .
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(3,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide | Similar dimethylphenyl group | Anticancer properties |
| N-(2,4-Dimethylphenyl)-3-oxobutanamide | Contains a methyl group on phenyl | Antimicrobial activity |
| N-(Phenyl)-hydrazine | Simplest form without oxo or butanamide | Known for various biological effects |
Q & A
Q. What are the primary synthetic routes for N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide, and how can purity be validated?
The compound is synthesized via a multi-step protocol involving:
Acylation : Reacting 2,5-dimethylaniline with a substituted butanoic acid derivative (e.g., 4-oxobutanoyl chloride) to form the amide intermediate.
Hydrazine Conjugation : Treating the intermediate with hydrazine hydrate to introduce the hydrazino-oxo group.
Purity Validation :
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the hydrazino-oxo group’s planarity .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 235.29 for [M+H]) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition typically above 200°C .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory activity on biological targets (e.g., photosynthetic electron transport)?
-
In Vitro Assays : Use spinach chloroplasts to measure inhibition of photosynthetic electron transport (PET) via oxygen electrode detection. Compare IC values against known inhibitors (e.g., Diuron).
-
Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents on the phenyl ring (e.g., 3,5-dimethyl vs. 2,5-dimethyl) to assess how electronic effects (electron-withdrawing/-donating groups) modulate activity .
Example Data Table :Substituent Position IC (µM) 2,5-Dimethylphenyl 10.2 3,5-Dimethylphenyl 9.8 2,5-Difluorophenyl 11.5
Q. How can contradictions in biological activity data across studies be resolved?
- Systematic SAR Analysis : Test all analogs under identical conditions (e.g., pH 7.4, 25°C) to eliminate environmental variability.
- Computational Modeling : Perform density functional theory (DFT) calculations to correlate substituent Hammett constants (σ) with inhibitory potency. For example, electron-withdrawing groups (e.g., -F) may enhance PET inhibition by stabilizing charge-transfer intermediates .
Q. What experimental strategies optimize reaction yields during synthesis?
Q. How can crystallographic ambiguities (e.g., disorder in the hydrazino group) be addressed?
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data resolution (<0.8 Å).
- Refinement Constraints : Apply SHELXL’s rigid-bond and similarity restraints to model disordered regions .
Methodological Challenges
Q. What are the limitations of using SHELX for refining structures with flexible hydrazino groups?
SHELX may struggle with:
Q. How can DFT calculations complement experimental data in understanding electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
